molecular formula C6H4BrF3N2 B12972397 2-Bromo-4-methyl-6-(trifluoromethyl)pyrimidine

2-Bromo-4-methyl-6-(trifluoromethyl)pyrimidine

Cat. No.: B12972397
M. Wt: 241.01 g/mol
InChI Key: YMZCBYLDXFDLHG-UHFFFAOYSA-N
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Description

2-Bromo-4-methyl-6-(trifluoromethyl)pyrimidine is a heterocyclic organic compound with the molecular formula C6H4BrF3N2. This compound is characterized by the presence of a bromine atom, a methyl group, and a trifluoromethyl group attached to a pyrimidine ring. Pyrimidines are a class of organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-methyl-6-(trifluoromethyl)pyrimidine typically involves the bromination of 4-methyl-6-(trifluoromethyl)pyrimidine. One common method is the reaction of 4-methyl-6-(trifluoromethyl)pyrimidine with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of high-purity starting materials and efficient purification techniques, such as recrystallization or chromatography, is essential to obtain the desired product with high yield and purity .

Mechanism of Action

The mechanism of action of 2-Bromo-4-methyl-6-(trifluoromethyl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets . The bromine atom can participate in halogen bonding, further influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison:

Properties

Molecular Formula

C6H4BrF3N2

Molecular Weight

241.01 g/mol

IUPAC Name

2-bromo-4-methyl-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C6H4BrF3N2/c1-3-2-4(6(8,9)10)12-5(7)11-3/h2H,1H3

InChI Key

YMZCBYLDXFDLHG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)Br)C(F)(F)F

Origin of Product

United States

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